Methyl 2-amino-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-amino-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H8F3NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-(trifluoromethyl)benzoate can be synthesized through several methods:
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoates and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-4-(trifluoromethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-(trifluoromethyl)benzoate: Similar in structure but with different substitution patterns.
2-Amino-4-(trifluoromethyl)benzoic acid: The acid form of the compound.
Uniqueness
Methyl 2-amino-4-(trifluoromethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino group and a trifluoromethyl group on the benzene ring makes it a versatile intermediate in organic synthesis and pharmaceutical applications .
Biological Activity
Methyl 2-amino-4-(trifluoromethyl)benzoate, also known by its CAS number 61500-87-6, is an organic compound notable for its diverse biological activities. This compound features a trifluoromethyl group and an amino group attached to a benzoate structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula : CHFNO
Molecular Weight : 219.16 g/mol
Boiling Point : Not available
Log P (octanol-water partition coefficient) : Ranges from 1.93 to 3.23, indicating moderate lipophilicity, which is crucial for membrane permeability .
The biological activity of this compound is attributed to its structural components:
- Trifluoromethyl Group : Enhances lipophilicity, facilitating cellular penetration and interaction with biological membranes.
- Amino Group : Potentially interacts with various receptors and enzymes, influencing biochemical pathways related to inflammation and microbial resistance .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:
- Gram-positive Bacteria : Effective against strains such as Enterococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) reported in the range of <0.03125–0.25 μg/mL .
- Gram-negative Bacteria : Shows activity against Acinetobacter baumannii and Klebsiella pneumoniae, with MICs ranging from 1–4 μg/mL .
Comparative Antimicrobial Efficacy Table
Pathogen | MIC (μg/mL) |
---|---|
Enterococcus faecalis | <0.03125 - 0.25 |
Staphylococcus aureus | <0.03125 - 0.25 |
Acinetobacter baumannii | 1 - 4 |
Klebsiella pneumoniae | 1 - 4 |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be linked to its interaction with specific enzymes involved in the inflammatory response.
Case Studies
- In vitro Study on Inflammatory Markers : An experiment demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
- Animal Model Studies : In vivo studies using animal models of inflammation indicated that administration of the compound led to decreased swelling and pain responses, suggesting its potential as an anti-inflammatory agent .
Applications in Medicinal Chemistry
Due to its unique structure and biological activities, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential roles in treating bacterial infections and inflammatory diseases.
Properties
IUPAC Name |
methyl 2-amino-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZICUHOFOOPVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504027 | |
Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61500-87-6 | |
Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61500-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Amino-4-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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